molecular formula C10H17FN4O4 B13466006 (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid

(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid

Cat. No.: B13466006
M. Wt: 276.26 g/mol
InChI Key: ICYDYTCJJQYRFG-RQJHMYQMSA-N
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Description

(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an azido group, a fluorine atom, and a tert-butoxycarbonyl-protected amino group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of the azido group, fluorination, and protection of the amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This includes scaling up the reaction conditions, using continuous flow reactors, and employing green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Sodium azide, organic solvents like DMF, and mild heating.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), or lithium aluminum hydride in anhydrous ether.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of the corresponding amine.

    Deprotection: Formation of the free amine.

Scientific Research Applications

(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Utilized in the study of enzyme mechanisms and protein modifications.

    Medicine: Potential precursor for the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid depends on its specific application. In biological systems, the azido group can participate in bioorthogonal reactions, allowing for the selective labeling and modification of biomolecules. The fluorine atom can enhance the compound’s stability and bioavailability, while the Boc-protected amino group can be selectively deprotected to reveal the active amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid is unique due to the combination of its azido group, fluorine atom, and Boc-protected amino group. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C10H17FN4O4

Molecular Weight

276.26 g/mol

IUPAC Name

(2S,4R)-5-azido-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C10H17FN4O4/c1-10(2,3)19-9(18)14-7(8(16)17)4-6(11)5-13-15-12/h6-7H,4-5H2,1-3H3,(H,14,18)(H,16,17)/t6-,7+/m1/s1

InChI Key

ICYDYTCJJQYRFG-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@H](CN=[N+]=[N-])F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(CN=[N+]=[N-])F)C(=O)O

Origin of Product

United States

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